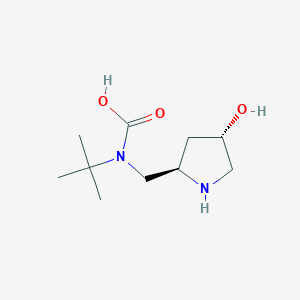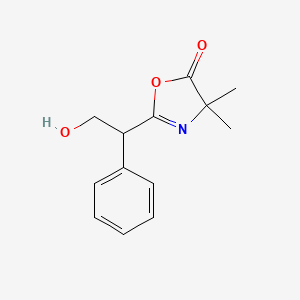
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a phenylethyl group and a hydroxy group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-hydroxy-1-phenylethanone with 4,4-dimethyl-2-oxazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolone ring can be reduced to form a corresponding amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-(2-oxo-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one.
Reduction: Formation of 2-(2-amino-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the oxazolone ring can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazolone
- 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethylthiazolone
- 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethylimidazolone
Uniqueness
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazolone ring structure is particularly notable for its stability and ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
918159-31-6 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO3/c1-13(2)12(16)17-11(14-13)10(8-15)9-6-4-3-5-7-9/h3-7,10,15H,8H2,1-2H3 |
InChI Key |
WXYQBYZAHBLRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C(CO)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


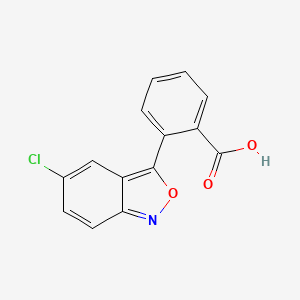

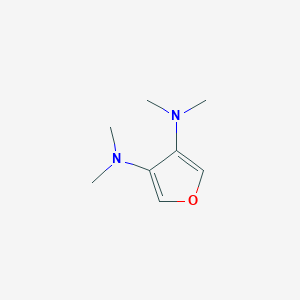
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)

![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
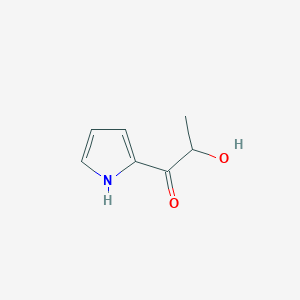
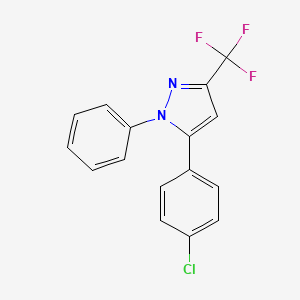
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)



